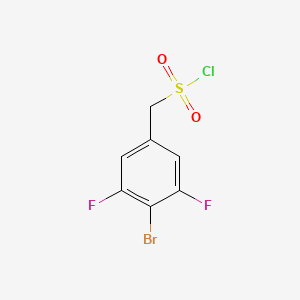![molecular formula C11H15N3O2 B15216052 (3R)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-amine CAS No. 919120-73-3](/img/structure/B15216052.png)
(3R)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-Nitrobenzyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a pyrrolidine ring substituted with a 3-nitrobenzyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Nitrobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-Nitrobenzyl Group: This step often involves nucleophilic substitution reactions where a nitrobenzyl halide reacts with the pyrrolidine ring.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
®-1-(3-Nitrobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides are often used.
Substitution: Halogenated reagents and strong bases or acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzyl ring.
科学的研究の応用
Chemistry
In chemistry, ®-1-(3-Nitrobenzyl)pyrrolidin-3-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for drug design and development.
Medicine
In medicine, ®-1-(3-Nitrobenzyl)pyrrolidin-3-amine could be explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications.
作用機序
The mechanism of action of ®-1-(3-Nitrobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
- (S)-1-(3-Nitrobenzyl)pyrrolidin-3-amine
- 1-(3-Nitrobenzyl)pyrrolidin-3-amine (racemic mixture)
- 1-(3-Nitrobenzyl)piperidine
Uniqueness
®-1-(3-Nitrobenzyl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of the nitrobenzyl group. This configuration can result in distinct biological activities and chemical reactivity compared to its enantiomer or other similar compounds.
Conclusion
®-1-(3-Nitrobenzyl)pyrrolidin-3-amine is a compound of significant interest in various fields due to its unique structural features and potential applications. Further research and exploration of this compound could lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
特性
CAS番号 |
919120-73-3 |
|---|---|
分子式 |
C11H15N3O2 |
分子量 |
221.26 g/mol |
IUPAC名 |
(3R)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C11H15N3O2/c12-10-4-5-13(8-10)7-9-2-1-3-11(6-9)14(15)16/h1-3,6,10H,4-5,7-8,12H2/t10-/m1/s1 |
InChIキー |
HACZZGUCTDBHMT-SNVBAGLBSA-N |
異性体SMILES |
C1CN(C[C@@H]1N)CC2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


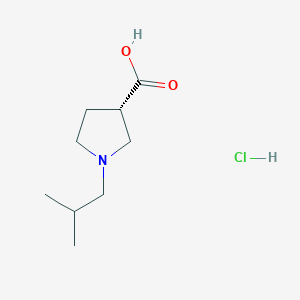
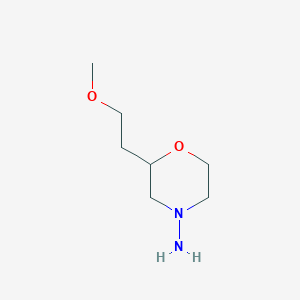

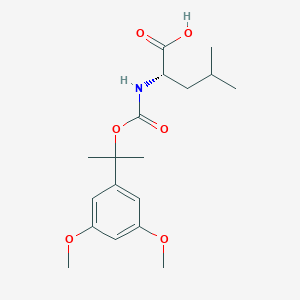
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,6-dimethyl-3-propyl-](/img/structure/B15215997.png)
![trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B15216007.png)
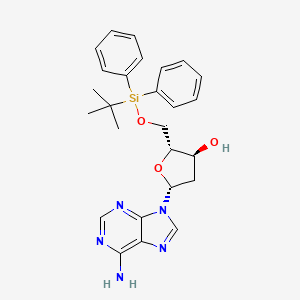
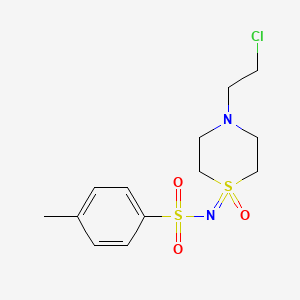
![6-(Dimethoxymethyl)-5-[(naphthalen-1-yl)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B15216029.png)

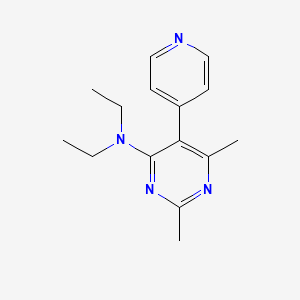
![N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15216061.png)
